molecular formula C20H15NOS B10839158 1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one

Cat. No.: B10839158
M. Wt: 317.4 g/mol
InChI Key: ODRJXAKDUXFICI-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one is a compound that belongs to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenothiazine core linked to a phenyl group through an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one typically involves the reaction of phenothiazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to specific proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: The parent compound of the phenothiazine class.

    2-(10H-Phenothiazin-10-yl)acetonitrile: A derivative with a nitrile group.

    10-(4-(10H-Phenothiazin-10-yl)phenyl)-10H-phenothiazine: A compound with extended conjugation.

Uniqueness

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one is unique due to its specific structure, which combines the phenothiazine core with a phenyl ethanone moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-phenothiazin-10-yl-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRJXAKDUXFICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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